N-Boc-2-(1-Iminoethyl)hydrazine
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Overview
Description
“N-Boc-2-(1-Iminoethyl)hydrazine” (CAS# 851535-08-5) is a useful research chemical. It is used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 as a clinical candidate .
Synthesis Analysis
The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .
Molecular Structure Analysis
The molecular formula of “N-Boc-2-(1-Iminoethyl)hydrazine” is C7H15N3O2, and its molecular weight is 173.21 g/mol .
Chemical Reactions Analysis
The N-Boc group can be cleaved by mild acidolysis . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .
Scientific Research Applications
Green Chemistry Synthesis
“N-Boc-2-(1-Iminoethyl)hydrazine” plays a significant role in green chemistry, particularly in the BOC protection of amines. This process is essential for synthesizing biologically active molecules without the use of harmful solvents or catalysts, making it an eco-friendly alternative .
Pharmaceutical Research and Development
In pharmaceutical R&D, the BOC protection and deprotection of amines are crucial steps. “N-Boc-2-(1-Iminoethyl)hydrazine” can be used to protect amine functionalities during the synthesis of complex pharmaceuticals, ensuring the stability and reactivity of other functional groups .
Continuous Flow Chemistry
The compound is utilized in continuous flow chemistry for the deprotection of BOC-protected amines. This method enhances efficiency and productivity, especially in pharmaceutical manufacturing, by allowing reactions to occur under controlled conditions with minimal workup steps .
Amide Bond Formation
“N-Boc-2-(1-Iminoethyl)hydrazine” is involved in the one-pot synthesis of amides from protected amines. This process is facilitated by the generation of isocyanate intermediates, which react with Grignard reagents to produce amides, a fundamental bond type in organic chemistry .
Catalyst-Free Reactions
This compound is integral to catalyst-free synthetic methods. It enables the BOC protection of amines without the need for additional catalysts, aligning with the principles of sustainable chemistry and reducing the environmental impact of chemical synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
N-Boc-2-(1-Iminoethyl)hydrazine is primarily used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 . Phosphodiesterase 2A is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers, cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP).
properties
IUPAC Name |
tert-butyl N-(1-aminoethylideneamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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